Mavacamten

Cardiac Myosin Inhibitor Hypertrophic Cardiomyopathy Myofibril Mechanics

Mavacamten is a first-in-class, allosteric cardiac myosin ATPase inhibitor (FDA-approved, 2022) uniquely indicated for symptomatic obstructive HCM. It directly targets hypercontractility by stabilizing myosin in the 'super-relaxed' state. This specific mechanism and its profound CYP2C19-dependent pharmacokinetics make it indispensable as an active comparator in clinical trials, a probe substrate in CYP-mediated DDI panels, and a model tool for pharmacogenomic research, particularly where CYP2C19 poor metabolizer prevalence is significant. GMP-grade procurement is mandatory for contextualizing novel agent performance against the approved standard of care.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
CAS No. 1642288-47-8
Cat. No. B608862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMavacamten
CAS1642288-47-8
SynonymsSAR-439152;  SAR 439152;  SAR439152;  MYK-461;  MYK 461;  MYK461;  Mavacamten.
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1
InChIKeyRLCLASQCAPXVLM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mavacamten (CAS 1642288-47-8) Procurement Guide: First-in-Class Cardiac Myosin Inhibitor for Obstructive HCM


Mavacamten (MYK-461, SAR439152) is a first-in-class, orally bioavailable, allosteric inhibitor of cardiac myosin ATPase, specifically indicated for the treatment of adults with symptomatic obstructive hypertrophic cardiomyopathy (oHCM) [1]. Unlike conventional therapies (beta-blockers, calcium channel blockers) that indirectly modulate heart rate and contractility, mavacamten directly targets the pathophysiological hypercontractility underlying oHCM by stabilizing myosin in an autoinhibited 'super-relaxed' state [2]. This mechanism reduces the number of myosin heads available for actin cross-bridging, thereby decreasing myocardial contractility and alleviating left ventricular outflow tract (LVOT) obstruction [3]. Mavacamten received FDA approval in April 2022 and is distributed under a Risk Evaluation and Mitigation Strategy (REMS) program due to the risk of heart failure from systolic dysfunction [4].

Why Mavacamten Cannot Be Substituted with Non-Approved Analogs: The Critical Role of CYP2C19 Pharmacogenomics and REMS


Substituting mavacamten with a research-grade analog or an unapproved cardiac myosin inhibitor is clinically and logistically inadmissible. Mavacamten's pharmacokinetics are profoundly influenced by CYP2C19 genotype, with poor metabolizers exhibiting a 3.4-fold increase in AUCinf and a prolonged half-life of 23 days versus 6–9 days in normal metabolizers [1]. This variability necessitates mandatory echocardiographic monitoring and dose titration under the FDA-mandated REMS program to prevent iatrogenic systolic dysfunction [2]. Unlike aficamten, which exhibits a shorter half-life (~3–4 days) and minimal CYP-mediated drug interactions, mavacamten's metabolism (74% CYP2C19, 18% CYP3A4) creates a unique drug-drug interaction liability requiring careful concomitant medication management [3]. These integrated safety and monitoring requirements render simple compound interchange impossible for any clinical or translational application.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons of Mavacamten vs. Aficamten and Placebo


Head-to-Head Preclinical Differentiation: Mavacamten vs. Aficamten in Porcine Cardiac Sarcomeres

In direct comparative studies using porcine cardiac tissue, mavacamten and aficamten exhibit mechanistically distinct effects on sarcomere structure and function. At saturating concentrations (1 µM), mavacamten inhibited in vitro motility velocity by significantly reducing the fraction of moving filaments, an effect not observed with aficamten [1]. Furthermore, X-ray diffraction revealed that mavacamten decreased the I1,1/I1,0 intensity ratio and increased myosin helical order (IMLL1 and IM3), indicating structural sequestration of myosin heads. In contrast, aficamten showed no change in I1,1/I1,0 and a decrease in IMLL1 and IM3, suggesting it does not structurally sequester myosin but rather disorganizes the myosin crowns [2]. Both compounds accelerated relaxation and decreased calcium sensitivity, but only mavacamten reduced activation kinetics [3].

Cardiac Myosin Inhibitor Hypertrophic Cardiomyopathy Myofibril Mechanics

Comparative PK Differentiation: Mavacamten vs. Aficamten Half-Life and CYP Dependence

Mavacamten exhibits a terminal elimination half-life of approximately 6–9 days in CYP2C19 normal metabolizers, extending to 23 days in poor metabolizers [1]. This is approximately double the half-life of aficamten, which is reported as ~3–4 days [2]. Mavacamten is extensively metabolized by CYP2C19 (74%), CYP3A4 (18%), and CYP2C9 (8%), rendering its exposure highly sensitive to co-administered CYP inhibitors and inducers [3]. In contrast, aficamten undergoes minimal CYP-mediated metabolism, offering a simplified drug-drug interaction profile [4]. A population PK model derived from 12 clinical studies (phases 1–3) characterized mavacamten's low clearance (0.51 mL/min/kg predicted) and high volume of distribution (9.5 L/kg) [5].

Pharmacokinetics CYP2C19 Drug-Drug Interactions

Pivotal Phase 3 Efficacy: Mavacamten vs. Placebo in EXPLORER-HCM (NCT03470545)

In the 30-week, double-blind EXPLORER-HCM trial (N=251), mavacamten demonstrated statistically significant improvements across all primary and key secondary endpoints versus placebo. The least squares (LS) mean difference for postexercise LVOT peak gradient reduction was −35.6 mmHg (95% CI: −43.2 to −28.1; P<0.0001) [1]. Peak oxygen consumption (pVO2) improved by LS mean difference of +1.4 mL/kg/min (95% CI: 0.6 to 2.1; P=0.0006) [2]. The proportion of patients with ≥1 NYHA class improvement was 65.0% for mavacamten versus 31.3% for placebo (difference 33.8%; OR 4.3; 95% CI: 2.5 to 8.0; P<0.0001) [3]. Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS) improved by LS mean difference of +9.1 points (95% CI: 5.5 to 12.7; P<0.0001) [4]. Safety analysis revealed LVEF <50% in 6% of mavacamten-treated patients, with no proarrhythmia reported [5].

Phase 3 Clinical Trial oHCM LVOT Obstruction

Real-World Durability: Mavacamten LVOT Gradient Reduction at 36 Weeks

In a real-world cohort study from a high-volume HCM center (N=96 initiated; 56 reached 36 weeks), mavacamten treatment resulted in substantial and sustained reductions in LVOT gradients. The mean baseline resting LVOT gradient was 55.6 ± 39.1 mmHg, and the Valsalva LVOT gradient was 78.4 ± 33.0 mmHg [1]. At 36 weeks, a complete hemodynamic response (defined as resting LVOT gradient <30 mmHg, Valsalva LVOT gradient <50 mmHg, and LVEF >50%) was achieved in a majority of patients, with improvements occurring early and persisting throughout the follow-up period [2]. These real-world reductions corroborate the magnitude of gradient lowering observed in the pivotal VALOR-HCM trial, where mavacamten reduced LVOT gradient by approximately 45 mmHg [3].

Real-World Evidence oHCM Long-Term Outcomes

Selectivity Profile: Mavacamten Cardiac vs. Skeletal Myosin IC50

Mavacamten demonstrates functional selectivity for cardiac myosin over skeletal myosin. In purified enzyme assays, mavacamten inhibits bovine cardiac myosin ATPase with an IC50 of 0.3 µM (300 nM) . For rabbit skeletal myosin, the IC50 is approximately 4.7 µM, representing a >15-fold selectivity window for cardiac myosin . This selectivity translates to an absence of skeletal muscle impairment in preclinical models, as treated rodents exhibited no reduction in grip strength or voluntary exercise capacity [1]. In contrast, para-nitroblebbistatin, another myosin inhibitor, exhibits a different binding mode and does not induce the same super-relaxed state stabilization, highlighting mavacamten's unique pharmacologic fingerprint [2].

Selectivity Myosin ATPase Off-Target

Optimal Research and Procurement Applications for Mavacamten


Clinical Trial Comparator Arm: Mavacamten as the FDA-Approved Reference Standard

For clinical trials evaluating novel cardiac myosin inhibitors (e.g., aficamten, CK-586) or alternative therapies for oHCM, mavacamten serves as the essential active comparator. Its robust, placebo-controlled efficacy data from EXPLORER-HCM [1] and VALOR-HCM [2] provide a benchmark for non-inferiority or superiority comparisons. Procurement of GMP-grade mavacamten is mandatory for any trial seeking to contextualize new agent performance against the current first-in-class approved therapy.

Translational Pharmacology: CYP2C19 Genotype-Guided Dosing Studies

Mavacamten's unique pharmacokinetic dependence on CYP2C19 genotype makes it an ideal tool compound for pharmacogenomics research. Studies investigating the impact of CYP2C19 polymorphisms (e.g., *2, *3 alleles) on drug exposure, safety, and efficacy can utilize mavacamten as a model substrate to develop and validate genotype-guided dosing algorithms [3]. This application is particularly relevant in Asian populations, where CYP2C19 poor metabolizer prevalence is higher (~13% in East Asians) [4].

Preclinical Mechanistic Studies of Sarcomere Hypercontractility

Mavacamten's well-characterized mechanism of stabilizing the super-relaxed state of cardiac myosin [5] and its distinct structural effects on thick filament organization (as demonstrated by X-ray diffraction [6]) make it an indispensable tool for basic research into sarcomere biology. Procurement of high-purity (>98% by HPLC) mavacamten is essential for in vitro motility assays, myofibril mechanics studies, and structural biology investigations aiming to elucidate the molecular basis of HCM and related cardiomyopathies.

Drug-Drug Interaction (DDI) Risk Assessment Panels

Given mavacamten's extensive CYP-mediated metabolism (primarily CYP2C19 and CYP3A4), it is a critical positive control for in vitro DDI screening panels. Researchers assessing the inhibitory or inductive potential of new chemical entities on CYP2C19 can use mavacamten as a clinically validated probe substrate [7]. Procurement of mavacamten reference standard is necessary for developing and validating LC-MS/MS methods to quantify drug concentrations in DDI studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mavacamten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.